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6-Hydroxypyridazine-3-carboxylic
Compound Name: d
aci

Cat. No.: B1296083

Abstract: This technical guide provides a comprehensive overview of the tautomeric behavior of
6-hydroxypyridazine-3-carboxylic acid. While direct experimental data for this specific
molecule is limited in publicly accessible literature, this document synthesizes information from
computational studies and experimental data on closely related pyridazinone and
hydroxypyridine-carboxylic acid derivatives to present a detailed analysis. The guide covers the
fundamental principles of tautomerism, the predominant tautomeric forms, influencing factors
such as solvent effects, and the key analytical techniques employed for characterization.
Detailed experimental and computational protocols, based on established methodologies for
analogous compounds, are provided for researchers in drug discovery and medicinal

chemistry.

Introduction to Tautomerism in Pyridazinone
Systems

Tautomers are structural isomers that readily interconvert, most commonly through the
migration of a proton.[1] This phenomenon is particularly significant in heterocyclic compounds
like pyridazinones, where it can profoundly influence their physicochemical properties,
including lipophilicity, acidity, and hydrogen bonding capacity. These properties are critical
determinants of a molecule's pharmacokinetic and pharmacodynamic profile, making a
thorough understanding of tautomerism essential in drug design and development.[1]
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For 6-hydroxypyridazine-3-carboxylic acid, the primary tautomeric equilibrium exists
between the hydroxy (enol-like) form and the oxo (keto-like) form, which is more accurately
described as a pyridazinone. Studies on related pyridazinone derivatives consistently show that
the pyridazin-one form is the more stable and predominant tautomer.[2]

Tautomeric Forms of 6-Hydroxypyridazine-3-
carboxylic Acid

The principal tautomeric equilibrium for 6-hydroxypyridazine-3-carboxylic acid involves the
migration of a proton between the oxygen atom at the 6-position and the adjacent ring nitrogen
atom. This results in two main tautomers:

» 6-hydroxy-pyridazine-3-carboxylic acid (Hydroxy form): An aromatic pyridazine ring with a
hydroxyl substituent.

e 6-0x0-1,6-dihydropyridazine-3-carboxylic acid (Oxo form): A dihydropyridazinone ring with a
carbonyl group.

Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms, although
these are generally less prevalent in non-polar solvents.

Caption: Tautomeric equilibrium of 6-hydroxypyridazine-3-carboxylic acid.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors, primarily the solvent
environment.

e Solvent Polarity and Protic Nature: Protic polar solvents, such as water and methanol, can
stabilize the more polar oxo-tautomer through hydrogen bonding. In contrast, non-polar
aprotic solvents may favor the less polar hydroxy form to a greater extent, although the oxo
form is generally expected to predominate across most solvents. Theoretical studies on the
parent pyridazin-3(2H)-one highlight that protic solvents can significantly lower the activation
energy for proton transfer.[3][4]

Experimental and Computational Methodologies
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A combination of spectroscopic and computational methods is typically employed to study
tautomerism in pyridazinone derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and
quantifying tautomers in solution.

e 1H NMR: The chemical shifts of the ring protons and the N-H proton are indicative of the
tautomeric form. The oxo form will exhibit a characteristic N-H signal, which would be absent
in the hydroxy form.

e 13C NMR: The chemical shift of the C6 carbon is a key indicator. A signal in the range of
~160-170 ppm is characteristic of a carbonyl carbon (oxo form), whereas a signal in the
~150-160 ppm range would suggest a carbon attached to a hydroxyl group (hydroxy form).

o Methodology:

o Dissolve a precisely weighed sample of the compound in the desired deuterated solvent
(e.g., DMSO-ds, CDCIs, D20) to a concentration of 5-10 mg/mL.

o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer at a constant
temperature (e.g., 298 K).

o Integrate the signals corresponding to each tautomer to determine their relative
populations. For *H NMR, compare the integration of a characteristic ring proton signal for
each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a distinct chromophore
and will therefore exhibit a unique UV-Vis absorption spectrum.

o Methodology:

o Prepare dilute solutions (e.g., 10~4 to 10~> M) of the compound in various solvents of
differing polarity.

o Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.
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o Deconvolution of overlapping spectra, often aided by computational predictions, can be
used to estimate the contribution of each tautomer.[5]

X-ray Crystallography: This technique provides unambiguous structural information in the solid
State.

o Methodology:

o Grow single crystals of the compound suitable for X-ray diffraction, typically by slow
evaporation of a saturated solution.

o Mount a crystal on a goniometer and collect diffraction data using a diffractometer with a
suitable X-ray source (e.g., Mo Ka).

o Solve and refine the crystal structure to determine bond lengths and atomic positions,
which will definitively identify the tautomeric form present in the crystal lattice.[6][7]
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Caption: Generalized experimental workflow for tautomerism studies.
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Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to
predict the relative stabilities and spectroscopic properties of tautomers.

o Methodology:
o Construct the 3D structures of the potential tautomers (oxo and hydroxy forms).

o Perform geometry optimization and frequency calculations for each tautomer using a
suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][4]

o Verify that the optimized structures correspond to true energy minima by ensuring the
absence of imaginary frequencies.

o Calculate the relative electronic energies (AE) and Gibbs free energies (AG) of the
tautomers to predict their relative populations.

o To account for solvent effects, employ a continuum solvation model such as the
Polarizable Continuum Model (PCM).[8]

o Further refinement can be achieved by including explicit solvent molecules in the
calculation to model specific hydrogen bonding interactions.[3]

Expected Quantitative Data (Based on Analogous
Systems)

The following tables summarize the type of quantitative data expected from the described
studies, based on literature values for similar pyridazinone and hydroxypyridine systems.

Table 1: Predicted Relative Energies from DFT Calculations

AG (kcal/mol) in Water

Tautomer AE (kcallmol) in Gas Phase

(PCM)
Oxo Form 0.0 (Reference) 0.0 (Reference)
Hydroxy Form +3to +7 +5to +10
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Note: Values are illustrative and based on the general finding that the oxo form is more stable.

Table 2: Expected Characteristic NMR Chemical Shifts (in DMSO-de)

Signal Oxo Form (ppm) Hydroxy Form (ppm)
Ring CH 7.0-85 7.0-85

N1-H 12.0-14.0

C6=0/ C6-OH ~160 - 165 ~155 - 160

COOH 12.0-13.5 12.0-13.5

Table 3: Expected UV-Vis Absorption Maxima (Amax)

Tautomer Amax in Ethanol (nm) Amax in Dioxane (nm)
Oxo Form ~290 - 310 ~285 - 305
Hydroxy Form ~330 - 350 ~335 - 355

Note: The hydroxy (enol-like) form typically absorbs at a longer wavelength due to a more
extended conjugated Tt-system.

Conclusion

The tautomerism of 6-hydroxypyridazine-3-carboxylic acid is a critical aspect of its chemical
identity, with the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid form expected to be the
predominant species in both solid and solution phases. The equilibrium is influenced by the
solvent environment, with polar protic solvents further stabilizing the oxo tautomer. A combined
approach utilizing NMR and UV-Vis spectroscopy for solution-state analysis, X-ray
crystallography for solid-state confirmation, and DFT calculations for energetic and
spectroscopic predictions provides a robust framework for the comprehensive characterization
of this tautomeric system. Such studies are indispensable for the rational design and
development of drug candidates based on the pyridazinone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1296083?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/268258166_The_tautomeric_properties_of_6-2-pyrrolylpyridazin-3-one_and_6-2-pyrrolylpyridazin-3-thione
https://www.sigmaaldrich.com/KR/ko/product/aldrich/cds015149
https://www.sigmaaldrich.com/KR/ko/product/aldrich/cds015149
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt31102j
https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt31102j
https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt31102j
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935368/
https://www.researchgate.net/publication/369040320_Experimental_and_computational_studies_of_tautomerism_pyridine_carbonyl_thiosemicarbazide_derivatives
https://www.mdpi.com/2313-7673/6/1/1
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.benchchem.com/product/b1296083#6-hydroxypyridazine-3-carboxylic-acid-tautomerism-studies
https://www.benchchem.com/product/b1296083#6-hydroxypyridazine-3-carboxylic-acid-tautomerism-studies
https://www.benchchem.com/product/b1296083#6-hydroxypyridazine-3-carboxylic-acid-tautomerism-studies
https://www.benchchem.com/product/b1296083#6-hydroxypyridazine-3-carboxylic-acid-tautomerism-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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